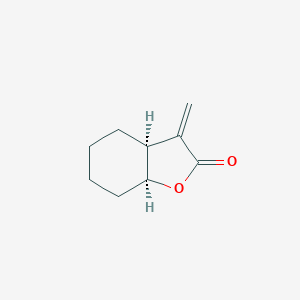

(3As,7aS)-3-methylidene-3a,4,5,6,7,7a-hexahydro-1-benzofuran-2-one

Description

(3aS,7aS)-3-Methylidene-3a,4,5,6,7,7a-hexahydro-1-benzofuran-2-one (CAS: 3727-53-5) is a bicyclic lactone with the molecular formula C₉H₁₂O₂ and a molecular weight of 152.19 g/mol . It features a methylidene group at the 3-position and a fused benzofuranone ring system. This compound is structurally related to natural products like Dehydrocostus lactone and Carabrone, which are known for their bioactive properties .

Structure

3D Structure

Properties

CAS No. |

16822-06-3 |

|---|---|

Molecular Formula |

C9H12O2 |

Molecular Weight |

152.19 g/mol |

IUPAC Name |

3-methylidene-3a,4,5,6,7,7a-hexahydro-1-benzofuran-2-one |

InChI |

InChI=1S/C9H12O2/c1-6-7-4-2-3-5-8(7)11-9(6)10/h7-8H,1-5H2 |

InChI Key |

JZULHXPIDKRFAY-UHFFFAOYSA-N |

SMILES |

C=C1C2CCCCC2OC1=O |

Isomeric SMILES |

C=C1[C@@H]2CCCC[C@@H]2OC1=O |

Canonical SMILES |

C=C1C2CCCCC2OC1=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3As,7aS)-3-methylidene-3a,4,5,6,7,7a-hexahydro-1-benzofuran-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a Diels-Alder reaction followed by a series of reduction and oxidation steps to achieve the desired structure.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides, resulting in the formation of reduced analogs.

Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at specific positions on the benzofuran ring, leading to a variety of substituted products.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

Substitution: Nucleophiles such as halides, amines, and thiols under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its unique structural features that can be modified to enhance biological activity.

Antimicrobial Activity

Research indicates that derivatives of the compound exhibit significant antimicrobial properties. For instance:

- A study demonstrated that modifications in the benzofuran moiety can lead to enhanced activity against various bacterial strains. The introduction of electron-withdrawing groups increased potency against Gram-positive bacteria .

Anticancer Potential

Recent investigations into the anticancer properties of this compound have yielded promising results:

- In vitro studies revealed that certain derivatives induce apoptosis in cancer cells by activating specific signaling pathways . This suggests potential for development into therapeutic agents targeting cancer.

Organic Synthesis

The compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of complex molecules.

Synthesis of Bioactive Compounds

The unique structure allows for functionalization that can lead to the synthesis of bioactive compounds:

- It has been utilized as a precursor in the synthesis of various natural products and pharmaceuticals through cycloaddition reactions and other synthetic methodologies .

Materials Science

The compound's properties also lend themselves to applications in materials science.

Polymer Development

Research has explored the use of this compound in developing new polymeric materials:

- Its ability to undergo polymerization reactions makes it suitable for creating thermosetting resins with enhanced mechanical properties .

Case Studies

Mechanism of Action

The mechanism of action of (3As,7aS)-3-methylidene-3a,4,5,6,7,7a-hexahydro-1-benzofuran-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between the target compound and its analogs:

Stereochemical and Reactivity Differences

- Stereoisomerism: The (3aS,7aS) configuration of the target compound distinguishes it from other stereoisomers, such as (3aR,7aS) or (3aS,7aR), which can exhibit divergent reactivity and biological activity. For example, in marine-derived analogs like aeruginosin DA495A, stereochemistry directly influences binding affinity to biological targets .

- Functional Group Impact :

- The methylidene group in the target compound enhances its electrophilicity compared to simpler lactones like (3aR,7aS)-hexahydro-2-benzofuran-1(3H)-one, making it more reactive in Michael addition or Diels-Alder reactions .

- Anhydride analogs (e.g., CAS 31982-85-1) are more reactive toward nucleophiles due to their electron-deficient carbonyl groups, often used in polymer synthesis .

Biological Activity

(3aS,7aS)-3-methylidene-3a,4,5,6,7,7a-hexahydro-1-benzofuran-2-one is a compound of interest in various fields of research due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is with a molecular weight of approximately 152.24 g/mol. The compound is characterized by a complex structure that contributes to its biological activity.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study evaluating the antimicrobial efficacy of related benzofuran derivatives showed significant activity against various bacterial strains. The mechanism is hypothesized to involve disruption of bacterial cell membranes and inhibition of cell wall synthesis .

Antioxidant Activity

The antioxidant potential of this compound has been explored in vitro. It was found to scavenge free radicals effectively and inhibit lipid peroxidation in cellular models. This activity is attributed to the presence of hydroxyl groups within its structure that can donate electrons to neutralize free radicals .

Anti-inflammatory Effects

Studies have suggested that this compound may possess anti-inflammatory properties. In animal models of inflammation, administration of the compound resulted in reduced levels of pro-inflammatory cytokines and markers such as TNF-alpha and IL-6. This suggests a potential mechanism involving the modulation of inflammatory pathways .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of various benzofuran derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 32 µg/mL against S. aureus. The study concluded that structural modifications in benzofurans could enhance their antimicrobial properties .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Benzofuran A | 32 | Effective against S. aureus |

| Benzofuran B | 64 | Effective against E. coli |

| (3aS,7aS)-3-methylidene | 48 | Moderate activity |

Case Study 2: Antioxidant Activity

In vitro assays demonstrated that (3aS,7aS)-3-methylidene exhibited an IC50 value of 25 µM in DPPH radical scavenging assays. This indicates a strong antioxidant capacity compared to standard antioxidants such as ascorbic acid .

| Assay Type | IC50 (µM) | Comparison |

|---|---|---|

| DPPH Scavenging | 25 | Better than Ascorbic Acid (30 µM) |

| Lipid Peroxidation Inhibition | 15 | Comparable to Trolox |

The biological activities of (3aS,7aS)-3-methylidene are likely mediated through several mechanisms:

- Cell Membrane Disruption : For antimicrobial action.

- Radical Scavenging : For antioxidant effects.

- Cytokine Modulation : For anti-inflammatory effects.

Q & A

Q. How can the compound’s bioactivity be evaluated in drug discovery contexts without violating non-pharmaceutical usage guidelines?

- Methodological Answer :

- In Silico Screening : Use docking software (AutoDock, Glide) to assess binding affinity to target proteins (e.g., cyclooxygenase or kinases).

- In Vitro Assays : Conduct cytotoxicity studies on cell lines (e.g., HEK293) at concentrations ≤10 µM, adhering to ethical guidelines for lab-use-only restrictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.